

# "2-Amino-1-(2-fluorophenyl)ethanol" CAS number 451-43-4 properties

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## Compound of Interest

Compound Name: 2-Amino-1-(2-fluorophenyl)ethanol

Cat. No.: B1283385

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An In-depth Technical Guide to **2-Amino-1-(2-fluorophenyl)ethanol** (CAS No. 451-43-4)

## Introduction: A Versatile Fluorinated Building Block

**2-Amino-1-(2-fluorophenyl)ethanol** is a fluorinated amino alcohol that serves as a crucial chiral building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of fluorine atoms and stereochemically-defined centers is a key strategy for optimizing biological activity, metabolic stability, and pharmacokinetic profiles.<sup>[1][2]</sup> The presence of three key structural features—a phenyl ring, a fluorine substituent at the ortho position, and a 1,2-amino alcohol moiety—confers a unique combination of reactivity and physicochemical properties.

The fluorine atom can significantly alter a molecule's pKa, lipophilicity, and conformation, often leading to enhanced binding affinity with biological targets and resistance to metabolic degradation.<sup>[3]</sup> Simultaneously, the chiral amino alcohol backbone is a prevalent scaffold in a wide array of biologically active compounds, including central nervous system agents and enzyme inhibitors.<sup>[2]</sup> This guide provides an in-depth overview of the core properties, synthesis, analysis, and handling of **2-Amino-1-(2-fluorophenyl)ethanol** for professionals in research and drug development. While the user-provided CAS number is 451-43-4, it is important to note that the widely recognized and indexed CAS number for this compound is 3225-74-9, which will be used as the primary identifier in this document.<sup>[4][5][6]</sup>

## Part 1: Core Physicochemical and Chemical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of **2-Amino-1-(2-fluorophenyl)ethanol** are summarized below.

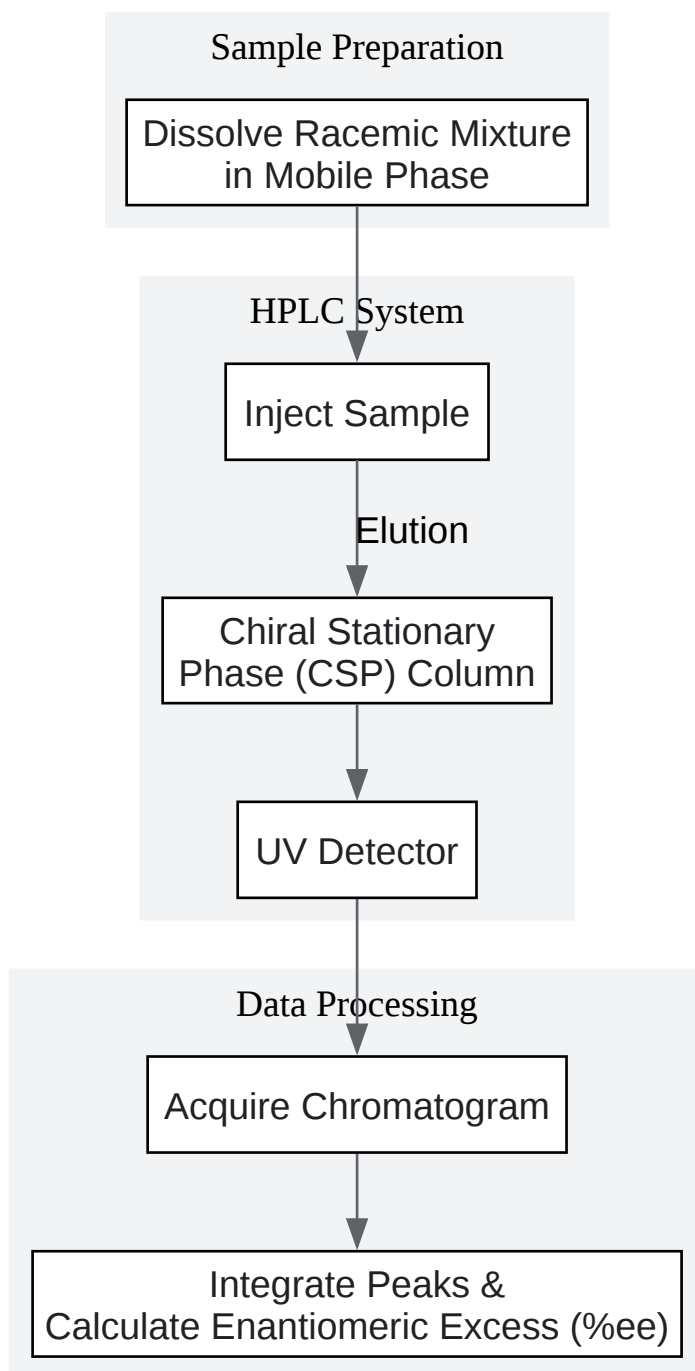
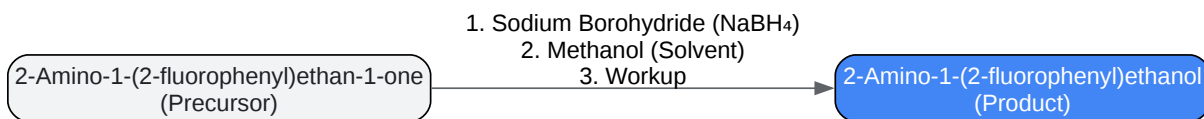
Property	Value	Source(s)
CAS Number	3225-74-9	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> FNO	<a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Molecular Weight	155.17 g/mol	<a href="#">[5]</a> <a href="#">[10]</a> <a href="#">[11]</a>
IUPAC Name	2-amino-1-(2-fluorophenyl)ethanol	<a href="#">[5]</a>
Appearance	Colorless or light yellow liquid/solid	<a href="#">[1]</a>
Melting Point	45-49 °C	<a href="#">[1]</a>
Boiling Point	~287.4 °C at 760 mmHg	<a href="#">[11]</a>
Density	~1.2 g/cm <sup>3</sup>	<a href="#">[11]</a>
Solubility	Soluble in water	<a href="#">[1]</a>
XLogP3	0.51	<a href="#">[11]</a>
Topological Polar Surface Area (TPSA)	46.25 Å <sup>2</sup>	<a href="#">[10]</a>

## Part 2: Synthesis and Manufacturing

The synthesis of **2-Amino-1-(2-fluorophenyl)ethanol** is typically achieved through the reduction of the corresponding  $\alpha$ -amino ketone precursor, 2-amino-1-(2-fluorophenyl)ethan-1-one. This transformation is a cornerstone reaction in organic synthesis, converting a carbonyl group to a hydroxyl group to furnish the desired amino alcohol.

## General Synthesis Pathway

The most direct laboratory-scale synthesis involves the chemical reduction of the ketone functionality. This approach is favored for its high efficiency and the ready availability of suitable reducing agents.



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